(2,4-dimethoxyphenyl)-piperidin-1-ylmethanone
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Overview
Description
(2,4-Dimethoxyphenyl)-piperidin-1-ylmethanone is an organic compound that features a piperidine ring attached to a methanone group, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-dimethoxyphenyl)-piperidin-1-ylmethanone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4-Dimethoxybenzoyl chloride+Piperidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2,4-Dimethoxyphenyl)-piperidin-1-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has shown potential as a lead structure for developing inhibitors of bacterial RNA polymerase, making it a candidate for antibiotic development .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which (2,4-dimethoxyphenyl)-piperidin-1-ylmethanone exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the enzyme’s active site, preventing the transcription of bacterial DNA into RNA . This action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
(2,4-Dimethoxyphenyl)-piperidin-1-ylmethanone derivatives: These compounds share the core structure but have different substituents on the phenyl or piperidine rings.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also feature the 2,4-dimethoxyphenyl group and have shown potent antimicrobial activity.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-6-7-12(13(10-11)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBYHWBORIRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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